molecular formula C14H19NO B14437710 2-(Dimethylamino)-3-methyl-1-phenylpent-4-en-1-one CAS No. 79417-99-5

2-(Dimethylamino)-3-methyl-1-phenylpent-4-en-1-one

Cat. No.: B14437710
CAS No.: 79417-99-5
M. Wt: 217.31 g/mol
InChI Key: GSXQOQKFUFVXLV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-methyl-1-phenylpent-4-en-1-one is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-methyl-1-phenylpent-4-en-1-one typically involves multi-step organic reactions. One common method is the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted ketone, under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as catalytic hydrogenation and high-pressure reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-methyl-1-phenylpent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Dimethylamino)-3-methyl-1-phenylpent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-methyl-1-phenylpent-4-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: A compound with similar dimethylamino functionality but different structural properties.

    Dimethylaminoquinolines: Compounds with a quinoline backbone and dimethylamino groups, used in various chemical and biological applications.

Uniqueness

2-(Dimethylamino)-3-methyl-1-phenylpent-4-en-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse applications in research and industry.

Properties

CAS No.

79417-99-5

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(dimethylamino)-3-methyl-1-phenylpent-4-en-1-one

InChI

InChI=1S/C14H19NO/c1-5-11(2)13(15(3)4)14(16)12-9-7-6-8-10-12/h5-11,13H,1H2,2-4H3

InChI Key

GSXQOQKFUFVXLV-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C(=O)C1=CC=CC=C1)N(C)C

solubility

12 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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